2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the given compound, often involves the use of 3-amino-1,2,4-triazole. This compound serves as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazole ring is a key feature, and it operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The 1,2,4-triazole ring can participate in a variety of reactions, and synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Future Directions
The future research directions for this compound could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Further studies could also explore its potential pharmaceutical activities in more detail.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes in the cytochrome P450 family (CYP-450) . These enzymes play a crucial role in the metabolism of various substances, including drugs, and are often the target of pharmaceutical compounds.
Mode of Action
The compound interacts with its targets through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound’s interaction with CYP-450 enzymes can affect various biochemical pathways. For instance, it may inhibit the hydrolysis of urea by antagonizing urease enzyme . This inhibition can prevent the production of ammonia and carbon dioxide, which are important virulence factors for the pathogenesis of many clinical conditions .
Pharmacokinetics
Triazole derivatives, in general, are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if it inhibits CYP-450 enzymes, it could potentially alter the metabolism of other substances in the body. If it antagonizes urease, it could affect the production of ammonia and carbon dioxide .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-13-16(2)21(17(3)14-15)31(28,29)23-11-12-30-20-10-9-19-24-25-22(27(19)26-20)18-7-5-4-6-8-18/h4-10,13-14,23H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSVSQUFASCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.